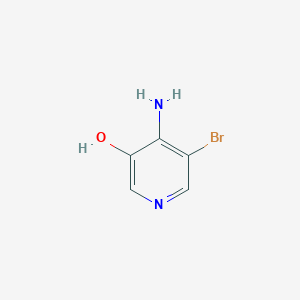

4-Amino-5-bromopyridin-3-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H5BrN2O |

|---|---|

Poids moléculaire |

189.01 g/mol |

Nom IUPAC |

4-amino-5-bromopyridin-3-ol |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8) |

Clé InChI |

YPLXQKSRKGSBQK-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C=N1)Br)N)O |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 4 Amino 5 Bromopyridin 3 Ol and Its Analogs

Established Synthetic Pathways

Established methods for the synthesis of aminobromopyridinols often rely on sequential, stepwise transformations of pre-functionalized pyridine (B92270) precursors. These routes, while sometimes lengthy, offer a high degree of control over the regiochemistry of the final product.

Stepwise Reaction Sequences

A prominent strategy for the synthesis of aminobromopyridinol derivatives involves a multi-step sequence starting from readily available aminohydroxypyridines or dihalopyridines.

One documented approach for a closely related analog, 2-amino-5-bromo-3-hydroxypyridine, commences with 2-amino-3-hydroxypyridine (B21099). google.comguidechem.com This process involves a three-step reaction sequence:

Ring Closure: The initial step involves the reaction of 2-amino-3-hydroxypyridine with agents like bis(trichloromethyl)carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) to form an oxazolopyridine intermediate. google.comguidechem.com

Photocatalytic Bromination: The intermediate is then subjected to bromination using liquid bromine in the presence of a photoinitiator, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone, to introduce the bromine atom at the desired position. google.com

Hydrolysis: The final step is the hydrolysis of the brominated intermediate, typically using an aqueous base like sodium hydroxide (B78521), to yield the target 2-amino-5-bromo-3-hydroxypyridine. google.comguidechem.com

| Step | Reagents and Conditions | Product | Yield | Reference |

| Ring Closure | 2-amino-3-hydroxypyridine, CDI, BTC, THF | 3H-oxazolo[4,5-b]pyridin-2-one | 96.1% | guidechem.com |

| Bromination | 3H-oxazolo[4,5-b]pyridin-2-one, Br₂, Photoinitiator, DMF, 0-5°C | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | 86.4% | google.com |

| Hydrolysis | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, 10% NaOH(aq), Reflux | 2-amino-5-bromo-3-hydroxypyridine | 90% | guidechem.com |

An alternative stepwise synthesis starts from 2-amino-3,5-dibromopyridine. prepchem.com This method involves a nucleophilic substitution of one of the bromine atoms with a hydroxyl group. The reaction is carried out in an autoclave under high temperature and pressure, using potassium hydroxide and copper powder as a catalyst. prepchem.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-amino-3,5-dibromopyridine | KOH, Cu powder, H₂O, 170°C, 10 hours | 2-amino-5-bromo-3-hydroxypyridine | 46.3% | prepchem.com |

Furthermore, the synthesis of 3-amino-5-bromopyridine (B85033) derivatives has been achieved through microwave-assisted reaction of 3,5-dibromopyridine (B18299) with an excess of an aliphatic amine, obviating the need for metal catalysts or harsh thermal conditions.

Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org While a specific MCR for the direct synthesis of 4-Amino-5-bromopyridin-3-ol is not prominently reported, the general principles of MCRs are applicable to the synthesis of highly substituted pyridines. nih.govchemistryviews.orgresearchgate.net

For instance, a three-component reaction of aldehydes, malononitrile, and thiophenols, promoted by a basic ionic liquid, has been shown to produce highly substituted pyridines in high yields at room temperature. nih.gov Another approach involves the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to furnish highly substituted pyridin-4-ol derivatives. chim.it These methods highlight the potential for developing a convergent synthesis for this compound and its analogs. The challenge lies in the selection of appropriate starting materials that would introduce the required amino, bromo, and hydroxyl functionalities at the correct positions on the pyridine ring.

Advanced Synthetic Approaches

Modern synthetic chemistry offers a range of advanced methodologies for the functionalization of heterocyclic compounds. Transition metal-catalyzed cross-coupling reactions are particularly prominent for their efficiency and broad substrate scope.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition metal catalysis, especially using palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient routes to functionalized pyridines.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. tcichemicals.comdiva-portal.org This reaction is well-suited for the functionalization of bromopyridines.

The coupling of O-substituted 2,6-dihalogenated-3-hydroxypyridines with various boronic acids has been reported. researchgate.net For example, 5-iodopyridines undergo Suzuki-Miyaura coupling with a range of boronic acids in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like KHCO₃ to give 5-aryl-substituted pyridines in good yields. researchgate.net This demonstrates the feasibility of introducing aryl or other carbon-based substituents at the 5-position of a pyridine ring, which is analogous to the position of the bromine in the target molecule.

Optimization studies on the Suzuki coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate have shown that Pd(OAc)₂ can be a highly efficient catalyst in aqueous media. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

| 5-Iodopyridines | Arylboronic acids | PdCl₂(PPh₃)₂, KHCO₃, DMF/H₂O | 5-Arylpyridines | Good to Excellent | researchgate.net |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂, Aqueous media | 3-Phenylpyridine | - | researchgate.net |

| 2,6-Dibromopyridine | Arylboronic acids | PdMCs | Monoarylpyridines | High selectivity | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.netnrochemistry.comorganic-chemistry.org This reaction is a powerful tool for introducing amino groups onto a pyridine ring.

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines. nih.gov The reaction is typically carried out in a sealed tube. While this specific example relates to 2-bromopyridines, the principles can be extended to other bromopyridine isomers. The choice of palladium catalyst and ligand is crucial for achieving high yields and depends on the specific substrates.

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| 2-Bromopyridines | Volatile amines | Palladium catalyst | Secondary/Tertiary aminopyridines | nih.gov |

| Aryl Halides | Primary/Secondary amines | Pd catalyst, electron-rich ligands | Aryl amines | researchgate.netorganic-chemistry.org |

Rearrangement Reactions in Pyridine Synthesis

Rearrangement reactions are a powerful tool in organic synthesis for constructing complex molecular scaffolds from simpler starting materials. In the context of pyridine synthesis, several rearrangement strategies can be envisioned for the formation of the substituted pyridine core.

One notable approach involves the palladium(II)-catalyzed asymmetric nih.govnih.gov sigmatropic rearrangement of 2-allyloxy pyridines, which provides a route to enantioenriched N-substituted 2-pyridones. researchgate.net While not directly yielding the aminopyridinol structure, this method highlights the utility of sigmatropic rearrangements in functionalizing the pyridine ring system. Another relevant class includes reactions like the Hofmann–Martius and Bamberger rearrangements, which are used to synthesize substituted anilines and aminophenols, respectively, by rearranging N-substituted precursors under acidic or thermal conditions. wiley-vch.de These reactions demonstrate the principle of migrating functional groups to achieve specific substitution patterns on an aromatic ring, a concept adaptable to pyridine precursors. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines into 4-aminophenols, suggesting that a similar acid-catalyzed rearrangement of an N-pyridylhydroxylamine derivative could potentially yield an aminopyridinol. wiley-vch.de

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional chemical reactions, offering efficient and environmentally benign routes to complex molecules. This approach is particularly valuable for producing chiral compounds with high enantiomeric purity.

For the synthesis of pyridine derivatives, enzymes such as alcohol dehydrogenases (ADHs), amine oxidases, and imine reductases (IREDs) are frequently employed. A notable strategy involves the asymmetric dearomatization of activated pyridines. researchgate.net In this multi-step process, a pyridine derivative is first chemically reduced to a tetrahydropyridine (B1245486) intermediate. This intermediate then undergoes a highly stereoselective one-pot enzymatic cascade using an amine oxidase and an ene-imine reductase to yield stereo-defined substituted piperidines. researchgate.net

Another powerful chemoenzymatic method is the dynamic kinetic resolution (DKR) of a racemic secondary alcohol. For example, chiral pyridine-containing amines have been synthesized starting from 2-acetyl-6-bromopyridine. researchgate.net The corresponding racemic alcohol is resolved using an enzyme, yielding a single enantiomer with high purity (e.g., 98% ee), which can then be converted to the target chiral amine. researchgate.net Furthermore, ADHs from organisms like Lactobacillus kefir have been used for the enantioselective reduction of prochiral ketones, yielding chiral pyridine-based alcohols with excellent enantiomeric excess (95% to >99%) and high yields. nih.gov These enzymatic steps can be integrated into a multi-step synthesis that includes traditional chemical transformations like cross-coupling reactions to build the final complex molecule. researchgate.net

The following table summarizes key enzymes and their applications in the synthesis of chiral pyridine-related structures.

| Enzyme Class | Application | Substrate Example | Product | Stereoselectivity | Reference |

| Amine Oxidase / Ene-Imine Reductase | Asymmetric dearomatization | N-substituted tetrahydropyridines | Stereo-defined substituted piperidines | High | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | Prochiral α-halogenated acyl pyridines | Chiral α-fluorinated secondary alcohols | 95% to >99% ee | nih.gov |

| Lipase / Alcohol Dehydrogenase | Dynamic Kinetic Resolution (DKR) | rac-1-(6-bromopyridin-2-yl)ethan-1-ol | (R)-1-(6-bromopyridin-2-yl)ethan-1-ol | 98% ee | researchgate.net |

| Imine Reductase (IRED) / Monoamine Oxidase (MAO) | Asymmetric reductive amination / Deracemization | 2-aryl cyclic imines | Enantioenriched 2-aryl azepanes | High | nih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the generation of chemical libraries by simplifying purification and allowing for automated processes. This technique is well-suited for preparing diverse pyridine-based derivatives.

A key strategy involves immobilizing a functionalized pyridine scaffold onto a solid support, such as polystyrene beads, and then performing subsequent chemical modifications. For instance, 2-chloro-5-bromopyridine can be anchored to a resin via a traceless silicon linker introduced at the C-4 position. acs.org This immobilized scaffold serves as a versatile starting point for diversification. The chloro and bromo substituents can be selectively reacted with various reagents, including polar and transition organometallics, through cross-coupling reactions to introduce a wide range of functional groups. acs.org

Another advanced application of solid-phase synthesis is in diversity-oriented synthesis to create complex, natural-product-like molecules. canada.ca Starting from a chiral template, such as a derivative of shikimic acid anchored to a solid support, a series of reactions including palladium-catalyzed cross-coupling, aminolysis, and esterification can be performed. This mix-and-split approach allows for the rapid generation of millions of unique, enantiomerically pure compounds. canada.ca The Ugi four-component reaction followed by ring-closing metathesis is another powerful sequence that has been successfully implemented on solid phase to produce complex chiral polycyclic derivatives with a high degree of stereocontrol. canada.ca

Regioselective and Stereoselective Synthesis

Achieving precise control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex molecules like this compound.

Control of Bromination and Amination Positions

The introduction of bromine and amino groups at specific positions on the pyridine ring requires carefully chosen reagents and conditions to overcome the inherent reactivity patterns of the heterocyclic core.

Bromination: The regioselective bromination of pyridine derivatives is often achieved using electrophilic brominating agents. For activated aromatic rings, N-bromosuccinimide (NBS) is a common and effective reagent. organic-chemistry.org The selectivity of the bromination can be influenced by the solvent and other additives. For example, using NBS in tetrabutylammonium (B224687) bromide allows for highly regioselective bromination of activated aromatic compounds. organic-chemistry.org Research on 2-aminopyridines has demonstrated that bromination can be directed specifically to the 5-position using a system of 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as the oxidant. researchgate.net For pyridine N-oxides, which have altered electronic properties, regioselective bromination at the C2-position can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as the bromide source under mild conditions. tcichemicals.com

Amination: The direct and regioselective introduction of an amino group is a significant challenge. Modern catalytic methods have provided new solutions. Photoredox catalysis, for instance, enables the direct coupling of unfunctionalized amines and aromatics using blue light irradiation, offering a streamlined approach to anilines and their heterocyclic analogs. thieme.de Transition-metal catalysis also provides powerful tools. A copper(I)-catalyzed one-pot, multicomponent reaction allows for the regioselective amination of N-aryl imines, where the imine acts as a directing group to guide the amination to the ortho position. organic-chemistry.org For unactivated olefins, regioselective hydroamination can be achieved using various nitrogen sources, with some methods operating even without a transition metal catalyst. nih.govchemrxiv.org These strategies can be adapted to pyridine substrates to control the position of the newly introduced amino group.

Enantioselective and Diastereoselective Approaches

Creating specific stereoisomers of this compound analogs, which may contain multiple stereocenters, requires the use of asymmetric synthesis techniques.

Diastereoselective Synthesis: Diastereoselectivity is often achieved in multicomponent reactions where several bonds and stereocenters are formed in a single operation. An efficient, one-pot, four-component reaction involving aromatic aldehydes, malononitrile, and a pyrimido[1,2-a]pyrimidine derivative has been shown to produce highly substituted pyridines with high to excellent diastereoselectivity. thieme-connect.comthieme-connect.com Similarly, a versatile reaction cascade involving rhodium(I)-catalyzed C-H activation, electrocyclization, and reduction affords highly substituted 1,2,3,6-tetrahydropyridines with greater than 95% diastereomeric purity. nih.gov

Enantioselective Synthesis: Enantioselective methods rely on chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, the iridium-catalyzed intermolecular asymmetric allylic amination of 2-hydroxypyridines provides a highly efficient route to N-substituted 2-pyridone derivatives with up to 99% enantiomeric excess (ee). researchgate.net The enantioselective synthesis of more complex structures, such as polyhydroxypiperidines, has been achieved starting from phenylglycinol-derived 2-pyridones, which undergo stereoselective oxidation to create chiral bicyclic intermediates. nih.gov Furthermore, nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates, using a chiral phosphoramidite (B1245037) ligand, enables the enantioselective synthesis of vicinal amino alcohol derivatives, a structural motif relevant to analogs of this compound. acs.org

The table below provides examples of stereoselective reactions applicable to the synthesis of pyridine analogs.

| Reaction Type | Catalyst/Method | Product Type | Stereoselectivity | Reference |

| Four-Component Reaction | DIPEA | Substituted tetrahydropyridines | High diastereoselectivity | thieme-connect.comthieme-connect.com |

| C-H Activation/Cyclization | Rhodium(I) | Substituted tetrahydropyridines | >95% dr | nih.gov |

| Asymmetric Allylic Amination | Iridium/Chiral Ligand | N-substituted 2-pyridones | Up to 99% ee | researchgate.net |

| Reductive Coupling | Nickel/Chiral Ligand | vic-Aminoalcohol derivatives | Excellent diastereo- and enantioselectivity | acs.org |

Optimization of Reaction Conditions and Yields

The successful synthesis of a target molecule often depends on the careful optimization of reaction conditions to maximize yield, minimize side products, and ensure scalability. Methodologies for optimization range from traditional one-factor-at-a-time (OFAT) approaches to more systematic Design of Experiments (DoE). acs.org

In the OFAT method, a single parameter (e.g., temperature, solvent, catalyst loading) is varied while all others are held constant to find its optimal value. acs.org This iterative process is repeated for each factor. For example, in the multicomponent synthesis of 2-aminopyridine (B139424) derivatives, the reaction was optimized by systematically increasing the temperature. nih.gov The reaction produced no product at room temperature, a 20% yield at 40°C, and a 75% yield when heated to 80°C, demonstrating the critical role of temperature. nih.gov

A more comprehensive approach involves screening multiple parameters simultaneously. In the development of a C-N coupling/cyclization sequence to produce imidazopyridines, researchers screened various catalysts, bases, and solvents. mdpi.com The study found that the combination of a specific palladium catalyst (BrettPhos) and base (LiHMDS) was crucial for achieving a high yield (82%), whereas other combinations gave yields below 35%. mdpi.com Similarly, in a copper-catalyzed amination, optimization revealed that CuI in DMSO was the superior system, providing a 77% yield, while other copper salts and solvents were less effective. organic-chemistry.org

These examples underscore the importance of systematically evaluating reaction parameters to identify the optimal conditions that lead to an efficient and high-yielding synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Bromopyridin 3 Ol

Reaction Mechanisms and Pathways

The chemical transformations of 4-Amino-5-bromopyridin-3-ol can proceed through several mechanistic pathways, including nucleophilic, electrophilic, and radical reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated and activated heterocyclic systems like this compound. nih.govmasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the leaving group.

For pyridines, the ring nitrogen atom acts as a strong electron-withdrawing group, further activating the ring for nucleophilic attack, especially at the ortho and para positions. nih.govlibretexts.org In this compound, the bromine atom serves as the leaving group. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the anionic Meisenheimer intermediate. masterorganicchemistry.comstrath.ac.uk The substitution of the bromine atom can be achieved with various nucleophiles.

Table 1: Illustrative SNAr Reactions on a Halogenated Pyridine (B92270) Moiety

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | Aminated Pyridine |

| Alkoxide | R-O⁻ | Pyridyl Ether |

| Thiolate | R-S⁻ | Pyridyl Thioether |

This table illustrates potential reactions based on the general reactivity of halogenated pyridines.

A study on the reaction of 3-halo-4-aminopyridines with acyl chlorides demonstrates an intramolecular SNAr, where an N-acylated intermediate reacts to form pyridin-4-yl α-substituted acetamides. nih.gov This highlights the potential for intramolecular cyclizations via SNAr mechanisms in similar structures.

While pyridines are generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, the presence of strong activating groups like amino (-NH₂) and hydroxyl (-OH) can enable such reactions. These groups are ortho-, para-directing. In this compound, the amino group is at position 4 and the hydroxyl at position 3. The directing effects of these groups would favor substitution at positions 2 and 6. The bromine atom at position 5 also influences the regioselectivity. The bromine substituent can participate in electrophilic substitution reactions. cymitquimica.com Careful selection of reaction conditions is necessary to achieve desired electrophilic substitutions.

Radical reactions offer an alternative pathway for the functionalization of pyridine rings. For instance, purple light-promoted radical coupling reactions of bromopyridines with Grignard reagents can form alkyl- and arylpyridines without a transition metal catalyst. organic-chemistry.org This proceeds via a single electron transfer from the Grignard reagent to the bromopyridine. organic-chemistry.org Another approach is the Minisci-type reaction, which involves the addition of a radical to the protonated pyridine ring, a method that has been used to construct polysubstituted picolinaldehydes under visible light. organic-chemistry.org These methods suggest that this compound could potentially undergo C-C bond formation at positions 2 or 6 through radical-mediated pathways.

Derivatization Strategies and Functional Group Transformations

The functional groups on this compound provide multiple handles for derivatization, allowing for the synthesis of a wide array of new molecules.

The bromine atom on the pyridine ring is a key site for derivatization. It can be replaced by amino or hydroxyl groups through nucleophilic aromatic substitution. cymitquimica.com Palladium-catalyzed cross-coupling reactions are also powerful methods for introducing these functionalities. For example, palladium-catalyzed aminations and hydroxylations have been successfully applied to bromopyridyl C-nucleoside intermediates to generate the corresponding amino- and hydroxypyridin-yl derivatives. acs.org Such strategies could be adapted for this compound to replace the bromine atom.

The amino group at the 4-position is a potent nucleophile and is readily modified. smolecule.com

Acylation: The reaction of the amino group with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a common strategy in organic synthesis. libretexts.org For example, 2-amino-5-bromopyridine (B118841) can be acylated with bromoacetyl bromide to form N-(5-bromopyridin-2-yl)-2-bromoacetamide. researchgate.net This type of reaction would be expected to proceed readily with this compound.

Alkylation: The amino group can also undergo alkylation. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging. Friedel-Crafts alkylation reactions are generally not performed on aromatic rings containing an -NH₂ group because the Lewis acid catalyst reacts with the basic amine. libretexts.org Reductive amination, however, provides a viable alternative for controlled alkylation.

Table 2: Examples of Amino Group Derivatization

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Benzamide |

This table provides illustrative examples of derivatization reactions based on the known reactivity of amino groups on pyridine rings.

Reactions at the Hydroxyl Moiety (e.g., Etherification, Esterification)

The hydroxyl group at the C-3 position of this compound is a key site for functionalization. As a typical alcohol, it can undergo O-alkylation to form ethers and acylation to form esters. These reactions are fundamental for modifying the compound's properties or for protecting the hydroxyl group during subsequent synthetic steps.

Etherification: The formation of ethers from the hydroxyl group can be achieved by reacting the pyridinol with alkyl halides in the presence of a base. ambeed.comambeed.com The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent. The choice of base and reaction conditions is crucial to avoid competing N-alkylation of the amino group. In related systems, such as 3-bromopyridine (B30812), base-catalyzed conditions using potassium hydroxide (B78521) with 18-crown-6 (B118740) have been optimized for selective etherification. rsc.org

Esterification: The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. ambeed.comambeed.com Esterification with acyl chlorides is typically rapid, while reaction with carboxylic acids often requires an acid catalyst. In a related transformation, the hydroxyl group of 5-bromo-4-methyl-pyridin-3-yl)-methanol has been reacted with methanesulfonyl chloride to form a sulfonate ester, a good leaving group for subsequent nucleophilic substitution. google.com

The following table summarizes typical conditions for these transformations, based on general reactions of pyridinols.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Etherification | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | Alkoxy-pyridine |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | Pyridinyl Ester |

| Esterification | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Acid or Base Catalyst | Pyridinyl Ester |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine) | Sulfonate Ester |

Transformations of the Bromine Atom (e.g., Metalation, Cross-Coupling)

The bromine atom at the C-5 position is a versatile handle for introducing a wide range of substituents onto the pyridine ring, primarily through metalation followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions.

Metalation and Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, typically lithium or magnesium, by treatment with an organolithium reagent (like n-BuLi or t-BuLi) or magnesium metal. This metal-halogen exchange creates a highly reactive organometallic intermediate. For instance, studies on 2,5-dibromo-4-methoxypyridine (B2608117) have shown that the bromine at C-5 can be selectively exchanged with lithium. researchgate.net This lithiated species can then react with various electrophiles to introduce new functional groups. Directed metalation, where a substituent directs the deprotonation of an adjacent position, is also a common strategy for functionalizing pyridines. researchgate.net

Cross-Coupling Reactions: The C-Br bond is well-suited for participation in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with a boronic acid or ester to form biaryl compounds. It is a widely used method for functionalizing heteroaryl halides. chemscene.comambeed.com

Heck Coupling: This involves the coupling of the bromopyridine with an alkene. ambeed.com

Stille Coupling: This reaction uses an organotin reagent as the coupling partner. ambeed.com

A potential complication in the cross-coupling of aminopyridines is the ability of the amino group to act as a bidentate ligand, coordinating to the metal catalyst and inhibiting its activity. clockss.org This has been observed in the attempted Suzuki-Miyaura coupling of 2-amino-5-bromopyridine, which failed to produce the desired product. clockss.org Careful selection of ligands, catalysts, and reaction conditions is therefore necessary to achieve successful coupling with this compound.

The table below outlines representative cross-coupling reactions applicable to bromopyridines.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Base | C-C |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand / Base | C-C |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Ligand / Base | C-N |

Kinetic and Thermodynamic Studies of Reactions

Detailed kinetic and thermodynamic data specifically for this compound are not widely published. However, studies on related pyridone and halopyridine systems provide significant insight into the factors governing its reactivity.

Kinetic Studies: Kinetic investigations into the bromination of 4-pyridone reveal that the reaction rate and mechanism are highly dependent on pH. cdnsciencepub.com The reaction proceeds via the predominant pyridone tautomer at a pH below 6 and through its conjugate anion at a pH above 6. cdnsciencepub.com A key finding from this research is that the resulting 3-bromo-4-pyridone is often more reactive towards further bromination than the starting material, 4-pyridone itself. cdnsciencepub.com This enhanced reactivity is attributed to the lower pKa value of the monobrominated product, which makes it easier to deprotonate and form the more reactive conjugate anion. cdnsciencepub.com This principle suggests that reactions involving this compound could exhibit complex kinetics, where the electronic effects of the amino, hydroxyl, and bromo substituents influence the pKa and, consequently, the reaction rates under different conditions.

Advanced Spectroscopic and Structural Elucidation Studies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of 4-Amino-5-bromopyridin-3-ol through its fragmentation patterns. The molecular ion peak confirms the compound's molecular weight. In related brominated pyridine (B92270) compounds, the presence of bromine isotopes (79Br and 81Br) often results in characteristic M+ and M+2 peaks of nearly equal intensity, which is a key indicator in their mass spectra.

The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, charged fragments and uncharged radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer. chemguide.co.uk For aminobromopyridine derivatives, common fragmentation pathways can include the loss of the bromine atom, the amino group, or the hydroxyl group, leading to characteristic fragment ions that help confirm the substitution pattern on the pyridine ring. The stability of the resulting fragment ions often dictates the major peaks observed in the spectrum. chemguide.co.uk

For instance, in the mass spectrum of a related compound, 2-methylbutane, a strong peak at m/z = 43 is due to the formation of a stable secondary carbocation. chemguide.co.uk Similarly, for this compound, fragmentation would likely lead to stable pyridinium (B92312) or related heterocyclic cations. The analysis of these fragments provides a fingerprint for the molecule's structure.

Predicted collision cross section (CCS) values for various ionic adducts of similar compounds offer additional structural confirmation. uni.lu These values, calculated for adducts like [M+H]+, [M+Na]+, and [M-H]-, provide information about the ion's shape in the gas phase. uni.lu

X-ray Diffraction (XRD) Crystallography

X-ray diffraction (XRD) crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. unimi.itub.edu

Single Crystal X-ray Analysis for Solid-State Structure

For related heterocyclic compounds, single crystal X-ray diffraction has been used to determine the molecular structure and the arrangement of molecules in the crystal lattice. nih.govresearchgate.net For example, in a study of (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol, the bond lengths and angles were found to be within normal ranges, and the dihedral angle between the pyridine and benzene (B151609) rings was determined. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group) allows for the formation of extensive hydrogen bonding networks. These interactions can occur between molecules of this compound, linking them into chains, sheets, or more complex three-dimensional structures. In related structures, intermolecular O—H···N and N—H···O hydrogen bonds are observed to link molecules, contributing to the stability of the crystal structure. nih.gov Intramolecular hydrogen bonds, such as N—H···N, can also influence the conformation of the molecule. nih.gov

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the nitrogen or oxygen of a neighboring molecule. This type of interaction has been observed in the crystal structures of other brominated heterocyclic compounds, where it plays a significant role in the crystal packing. rsc.org

The interplay of these intermolecular forces dictates the final crystal structure, and a detailed analysis of these interactions is essential for understanding the material's properties.

Tautomerism in the Solid State

Tautomerism, the interconversion of structural isomers, is a possibility for this compound in the solid state. The compound can potentially exist in different tautomeric forms, such as the pyridin-3-ol form and its corresponding pyridone tautomer. The presence of both amino and hydroxyl groups on the pyridine ring could lead to more complex tautomeric equilibria.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 4-Amino-5-bromopyridin-3-ol, DFT calculations would provide fundamental insights into its geometry, stability, electronic characteristics, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, or ground-state, conformation of the molecule. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would further explore other possible spatial arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, such as the C-NH2 and C-OH bonds. By comparing the energies of these different conformers, researchers can identify the most stable conformations and understand the molecule's flexibility. The results of these calculations are fundamental, as the molecular geometry influences all other chemical and physical properties.

Electronic Structure and Properties (HOMO-LUMO Gaps, MEP, NBO Analysis)

The electronic properties of this compound would be elucidated through several DFT-based analyses:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms and the amino group, and positive potential around the hydrogen atoms.

Spectroscopic Property Prediction (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). This information is invaluable for assigning experimental spectral peaks to specific functional groups within this compound, such as the O-H, N-H, and C-Br stretches.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei like ¹H and ¹³C can be calculated. These theoretical shifts, when compared to experimental data, help confirm the molecular structure and assign specific signals to each atom in the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. This would help identify the wavelengths of maximum absorption (λmax) for this compound and understand the nature of the electronic excitations involved.

Reactivity Descriptors (Electrophilicity Index, Chemical Hardness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity:

Chemical Hardness (η): This is a measure of a molecule's resistance to a change in its electron distribution. It is calculated from the HOMO-LUMO energy gap. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of molecular behavior in a simulated environment (e.g., in a solvent like water).

An MD simulation of this compound would reveal its conformational dynamics, flexibility, and interactions with surrounding solvent molecules. It could be used to study how the molecule's structure fluctuates at a given temperature and how it forms hydrogen bonds with water, which is crucial for understanding its solubility and behavior in a biological context.

Quantum Chemical Methods for Reaction Pathway Modeling

Quantum chemical methods are essential for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the transition states that connect reactants to products.

For this compound, this type of modeling could be used to investigate potential metabolic pathways, degradation mechanisms, or its participation in synthetic reactions. By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely course of a chemical transformation involving this molecule. These studies are computationally intensive but provide invaluable, atomistic-level detail about reaction mechanisms.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are fundamental tools in computational chemistry for approximating solutions to the Schrödinger equation to describe the electronic structure of molecules. Ab initio ("from the beginning") methods derive results directly from theoretical principles without the inclusion of experimental data. In contrast, semi-empirical methods use a simplified formulation and incorporate parameters derived from experimental results to increase computational speed, albeit often at the cost of accuracy.

For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to provide highly accurate predictions of its molecular geometry, vibrational frequencies, and electronic properties. These calculations would typically involve selecting a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals. The choice of method and basis set represents a trade-off between computational cost and the desired accuracy of the results.

Semi-empirical methods, such as AM1, PM3, or PM7, could offer a computationally less expensive alternative for preliminary investigations. These methods would be suitable for initial geometry optimizations or for studying larger systems that include the this compound moiety. However, the accuracy of these methods for a substituted pyridine (B92270) system containing a heavy atom like bromine would need to be carefully benchmarked against higher-level ab initio calculations or experimental data, neither of which is currently available in the public domain.

Due to the absence of published research, no specific data tables on the computational investigation of this compound can be presented.

Coordination Chemistry and Metal Complexation

Role as a Ligand in Transition Metal Complexes

Chelation Modes and Binding Sites

There is no information available in the scientific literature regarding the role of 4-Amino-5-bromopyridin-3-ol as a ligand in transition metal complexes. Consequently, its potential chelation modes and binding sites have not been determined.

Synthesis and Characterization of Metal Complexes

No methods for the synthesis of metal complexes involving this compound have been reported. As no such complexes have been synthesized, there is no corresponding characterization data.

Structural Analysis of Metal-Ligand Complexes

Due to the lack of synthesized metal-ligand complexes with this compound, no structural analyses, such as determining octahedral or other geometries, have been performed.

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of complexes containing this compound as a ligand have not been investigated, as no such complexes have been documented.

Catalytic Applications of Metal-Ligand Complexes

There are no reported catalytic applications for any metal-ligand complexes of this compound.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is a predominant force in the self-assembly of 4-Amino-5-bromopyridin-3-ol. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the pyridine (B92270) nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions are highly directional and play a crucial role in determining the crystal packing.

In similar structures, such as aminopyridine derivatives, extensive hydrogen-bonding networks are commonly observed. Theoretical studies on 2-aminopyridine (B139424) in methanol have shown that intermolecular hydrogen bonds are strengthened in the excited state. For this compound, one can anticipate a variety of hydrogen bonding motifs:

O-H···N(pyridine): A strong, classic hydrogen bond that is often seen in pyridine-carboxylic acid complexes.

N-H···O: The amino group can donate a hydrogen to the hydroxyl oxygen of a neighboring molecule.

O-H···O: The hydroxyl group of one molecule can interact with the hydroxyl group of another.

N-H···N(amino): The amino group can also engage in hydrogen bonding with the amino group of an adjacent molecule.

The interplay of these hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks, a fundamental concept in crystal engineering.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Hydroxyl (-OH) | Pyridine Nitrogen | Strong |

| Amino (-NH₂) | Hydroxyl Oxygen | Moderate |

| Hydroxyl (-OH) | Hydroxyl Oxygen | Moderate |

| Amino (-NH₂) | Amino Nitrogen | Weak |

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atom in this compound, attached to an electron-withdrawing pyridine ring, can exhibit a region of positive electrostatic potential on its outer surface, known as a σ-hole. This enables it to interact with electron-rich atoms like oxygen or nitrogen.

Studies on brominated aromatic compounds have demonstrated the significance of halogen bonding in directing crystal structures. Potential halogen bonding interactions for this compound include:

C-Br···N(pyridine): An interaction between the bromine atom of one molecule and the pyridine nitrogen of another.

C-Br···O(hydroxyl): The bromine atom can interact with the oxygen atom of the hydroxyl group.

The strength of these interactions is influenced by the electronic environment of the bromine atom. The presence of electron-withdrawing groups on the aromatic ring generally enhances the σ-hole and strengthens the halogen bond.

π-π Stacking Interactions

The aromatic pyridine ring of this compound allows for π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions contribute to the stabilization of the crystal structure. The arrangement of the stacked rings can vary, leading to different geometries such as face-to-face or offset stacking.

In crystal structures of related pyridine derivatives, π-π stacking is a common feature. For instance, in the co-crystal salt of 2-amino-6-bromopyridinium, offset head-to-tail π-stacks are observed. The presence of substituents on the pyridine ring, such as the amino, bromo, and hydroxyl groups, can influence the electronic nature of the π-system and thus the strength and geometry of the stacking interactions.

Formation of Co-crystals and Salts

The ability of this compound to participate in hydrogen and halogen bonding makes it a suitable candidate for the formation of co-crystals and salts. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, while salts are formed through proton transfer.

The pyridine nitrogen in this compound can act as a base, and the hydroxyl group has acidic properties. The outcome of reacting this compound with a co-former (another molecule capable of non-covalent interactions) depends on the relative acidity and basicity (pKa values) of the two components.

Co-crystal formation: If the difference in pKa between the acidic group of a co-former and the pyridine nitrogen is small, a neutral co-crystal is likely to form, held together by hydrogen bonds.

Salt formation: A larger pKa difference can lead to proton transfer from the more acidic component to the more basic one, resulting in the formation of a salt with charge-assisted hydrogen bonds.

The formation of co-crystals and salts is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients.

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host molecule typically has a cavity or binding site that can accommodate the guest. While this compound itself is a small molecule, it can act as a guest, being included in the cavity of a larger host macrocycle.

Applications in Advanced Materials Science Excluding Prohibited Clinical/safety Aspects

Precursors for Polymer Synthesis

The presence of both an amino and a hydroxyl group on the pyridine (B92270) ring suggests that 4-Amino-5-bromopyridin-3-ol can serve as a monomer for the synthesis of novel polymers. Analogous to aminophenol derivatives, this compound could potentially undergo polymerization to form conductive polymers and other functional materials. acs.orgmdpi.com

The synthesis of polymers from aminophenol derivatives often involves chemical or electrochemical oxidative polymerization. mdpi.comtandfonline.com These methods could be adapted for this compound, leading to polymers with unique properties conferred by the bromine substituent and the nitrogen atom in the pyridine ring. For instance, copolymers of aniline (B41778) and 3-aminophenol (B1664112) derivatives have been synthesized to create water-soluble conducting polymers. acs.org Similarly, the polymerization of solid-state aminophenol has been achieved using dielectric barrier discharge plasma, offering a solvent-free method for producing conductive films. mdpi.comresearchgate.net

The resulting polymers could exhibit interesting electronic and optical properties due to the conjugated pyridine backbone. The bromine atom could be further functionalized post-polymerization to introduce other desired functionalities. The table below outlines potential polymerization methods and the expected properties of the resulting polymers based on analogous compounds.

| Polymerization Method | Potential Polymer Properties | Relevant Analogs |

| Chemical Oxidative Polymerization | Electrical conductivity, electrochromism | Poly(m-aminophenol) tandfonline.com |

| Electrochemical Anodic Oxidation | Controlled film deposition, tunable conductivity | Polyaniline derivatives mdpi.com |

| Plasma Polymerization | Solvent-free synthesis, thin-film formation | Poly(o-aminophenol) researchgate.net |

Components in Optoelectronic Materials (e.g., NLO materials)

Pyridine derivatives are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical signal processing and optical limiting. ias.ac.inresearchgate.net The NLO response of a material is often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system. ias.ac.in In this compound, the amino (-NH2) and hydroxyl (-OH) groups act as electron donors, while the electronegative bromine atom and the pyridine ring can act as electron-withdrawing moieties. This donor-π-acceptor architecture is a key feature for second and third-order NLO materials. ias.ac.inoptica.org

Theoretical studies on pyridine derivatives, such as 2-aminopyridinium p-toluenesulphonate, have shown that they possess good nonlinear behavior due to their molecular structure. ias.ac.in The incorporation of this compound into larger molecules or polymer matrices could lead to materials with enhanced NLO properties. For example, pyrene (B120774) derivatives with donor-acceptor structures have been shown to exhibit reverse saturable absorption, a desirable property for optical limiting applications. optica.orgacs.org

The third-order NLO properties are particularly important for all-optical switching devices. ias.ac.in The hyperpolarizability of a molecule, a measure of its NLO response, can be tuned by modifying its chemical structure. The specific arrangement of donor and acceptor groups in this compound suggests that it could contribute to a high third-order NLO susceptibility in materials it is incorporated into.

| Potential NLO Application | Key Molecular Feature | Related Compound Class |

| Second Harmonic Generation | Non-centrosymmetric crystal packing | Organic NLO crystals ias.ac.in |

| Optical Limiting | Reverse saturable absorption | Pyrene derivatives optica.orgacs.org |

| All-Optical Switching | High third-order susceptibility | Porphyrin-containing polymers northwestern.edu |

Scaffold for Functional Molecular Architectures

The ability of molecules to self-assemble into well-defined structures is fundamental to the development of functional molecular architectures. bohrium.com Pyridine-containing molecules are of particular interest in this field due to the directional hydrogen bonding capabilities of the pyridine nitrogen and other substituents. bohrium.comrsc.org The functional groups on this compound (amino, hydroxyl, and bromo) provide multiple points for non-covalent interactions, such as hydrogen bonding and halogen bonding.

The self-assembly of pyridine derivatives can be controlled by molecular structure, leading to different packing arrangements and, consequently, different material properties. bohrium.com For instance, the molecular structure of pyridine-appended fluorophores dictates their self-assembly and fluorescence properties. bohrium.comrsc.org The presence of a bromine atom in this compound could be exploited to direct self-assembly through halogen bonding, a highly directional interaction.

Furthermore, the amino and hydroxyl groups can participate in strong hydrogen bonding networks, leading to the formation of supramolecular polymers or extended two- and three-dimensional structures. The synthesis of bipyridine derivatives through cross-coupling reactions of bromopyridines highlights a potential pathway for creating larger, more complex scaffolds from this compound. mdpi.com These scaffolds could find applications in areas such as porous materials, sensors, and catalysis.

| Type of Interaction | Resulting Architecture | Potential Application |

| Hydrogen Bonding | Supramolecular polymers, 2D sheets | Crystal engineering, sensors |

| Halogen Bonding | Directional crystal packing | Design of functional solids |

| Metal Coordination | Metal-organic frameworks (MOFs) | Gas storage, catalysis |

| π-π Stacking | Columnar or layered structures | Organic electronics |

Biomolecular Interactions and Mechanistic Biochemistry Strictly Without Clinical, Dosage, or Safety Data

Enzyme Binding Studies (Mechanistic Inhibition Models)

Currently, there is a notable absence of published research detailing the specific enzyme binding properties and mechanistic inhibition models for 4-Amino-5-bromopyridin-3-ol. A thorough review of scientific literature did not yield any studies that have investigated the kinetic parameters or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound with any specific enzyme targets.

Receptor Interaction Mechanisms (Molecular Level)

Detailed studies on the molecular-level interaction mechanisms of this compound with specific biological receptors are not available in the current body of scientific literature. There is no publicly accessible data from radioligand binding assays, surface plasmon resonance, or other biophysical techniques that would elucidate its binding affinity, kinetics, or the specific amino acid residues involved in potential receptor interactions.

In vitro Studies of Molecular Pathways (e.g., effects on protein targets at a mechanistic level)

There is no available research on the in vitro effects of this compound on specific molecular pathways or its mechanistic impact on protein targets. Consequently, information regarding its influence on cellular signaling cascades, protein phosphorylation, gene expression, or other downstream molecular events is currently unknown.

Design of Molecular Probes for Biochemical Research

The potential application of this compound as a scaffold or functional moiety in the design of molecular probes for biochemical research has not been explored in the available literature. There are no reports of its use in the development of fluorescent probes, affinity labels, or other tools for studying biological systems.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The synthesis of highly functionalized pyridines is a topic of continuous interest. researchgate.net While traditional methods like the Hantzsch synthesis provide a foundational approach, future research on 4-Amino-5-bromopyridin-3-ol will likely focus on more advanced, efficient, and sustainable synthetic strategies. nih.gov

Modern synthetic chemistry offers several powerful tools that could be adapted for this target molecule. Transition-metal-catalyzed C–H functionalization, for instance, has emerged as a powerful method for directly introducing substituents onto pyridine (B92270) rings, streamlining synthetic sequences and improving atom economy. nih.govthieme-connect.combeilstein-journals.org Research could target the direct C-H amination, hydroxylation, and bromination of a simpler pyridine precursor, potentially reducing the number of steps required compared to classical methods that often involve pre-functionalized starting materials. nih.gov

Furthermore, photocatalysis presents a green and efficient alternative for generating reactive intermediates under mild conditions. nih.govacs.org A potential route could involve a photocatalytic approach to introduce the bromine atom or to facilitate a key C-N or C-O bond formation. Another promising avenue is the use of multicomponent reactions (MCRs), which can construct complex molecules like polysubstituted pyridines in a single step from simple precursors, offering high efficiency and diversity. rsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| C-H Functionalization | Direct installation of amino, bromo, or hydroxyl groups onto a pyridine core, reducing step count. beilstein-journals.org | Developing catalysts with high regioselectivity for the 3, 4, and 5 positions. |

| Photocatalysis | Mild, sustainable reaction conditions; unique reactivity pathways via radical intermediates. nih.gov | Identifying suitable photocatalysts and reaction partners for selective functionalization. |

| Multicomponent Reactions | Rapid, one-pot assembly of the substituted pyridine ring from simple building blocks. rsc.org | Designing a convergent MCR that incorporates the required functionalities. |

| Flow Chemistry | Improved safety, scalability, and reproducibility of multi-step syntheses. | Adapting and optimizing known pyridine syntheses for a continuous flow setup. |

Exploration of New Reactivity Patterns

The unique substitution pattern of this compound—with amino, hydroxyl, and bromo groups in close proximity—suggests a rich and complex reactivity profile that warrants detailed investigation. The interplay between these functional groups could lead to novel chemical transformations and the synthesis of previously inaccessible molecular architectures.

The bromine atom at the C5 position is a prime handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to introduce a wide variety of carbon or heteroatom substituents, creating a library of derivatives. A key research question would be to understand how the adjacent amino and hydroxyl groups influence the reactivity of the C-Br bond.

The amino group at C4 and the hydroxyl group at C3 can be expected to direct electrophilic substitution or participate in cyclization reactions. Their nucleophilic character could be harnessed for derivatization or for constructing fused heterocyclic systems. For example, intramolecular reactions could be designed to form oxazolo[4,5-c]pyridine (B1611411) or other bicyclic structures. The unique reactivity of pyridinyl radicals, generated through single-electron reduction, could also be explored to achieve novel C-C bond formations under photochemical conditions. nih.gov

Expansion into Novel Material Science Applications

Pyridine-containing molecules are integral to a wide range of functional materials, including those used in organic electronics and coordination chemistry. nih.govcolab.ws The specific electronic and structural features of this compound make it an intriguing candidate for exploration in material science.

Organic Light-Emitting Diodes (OLEDs): Donor-acceptor type molecules are often used as emitters in OLEDs, particularly for thermally activated delayed fluorescence (TADF). nih.gov The 4-amino and 3-hydroxyl groups can act as electron donors, while the pyridine ring itself is an electron-accepting moiety. This inherent electronic structure could be fine-tuned through derivatization (e.g., via the bromo group) to control the emission wavelength and quantum efficiency. Research could focus on synthesizing a series of derivatives and characterizing their photophysical properties to assess their potential as OLED emitters. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring, along with the amino and hydroxyl groups, provides multiple coordination sites for metal ions. rsc.orgresearchgate.net This makes this compound a promising organic linker for the construction of novel MOFs. The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or sensing, depending on the chosen metal center and the resulting topology. The bromine atom could also serve as a site for post-synthetic modification within the MOF structure. rsc.org

| Application Area | Potential Role of this compound | Key Structural Features |

| OLEDs | Core component of a TADF emitter or a host material. | Electron donor (amino, hydroxyl) and acceptor (pyridine) groups. nih.gov |

| MOFs | Multidentate organic linker to build porous frameworks. | Pyridine nitrogen, amino, and hydroxyl groups as metal coordination sites. rsc.orgacs.org |

| Functional Polymers | Monomer unit for creating polymers with specific electronic or chelating properties. | Polymerizable groups can be introduced via the bromo or amino functions. |

| Sensors | Chemo-sensor for detecting metal ions or other analytes. | Changes in fluorescence or color upon coordination to an analyte. |

Advanced Computational Modeling for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental research. nih.govresearchgate.net For a relatively unexplored molecule like this compound, computational modeling can provide crucial insights and accelerate its development.

DFT calculations can be used to predict its fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is vital for assessing its potential in OLED applications, as the HOMO-LUMO gap is directly related to the emission color. tandfonline.com Furthermore, computational studies can elucidate the effects of different substituents (added via the bromo position) on these electronic properties, allowing for the in silico design of materials with targeted characteristics. nih.gov

Modeling can also predict reaction pathways and transition states for potential synthetic routes, helping to optimize reaction conditions and predict regioselectivity. researcher.life In the context of MOFs, computational simulations can predict the binding energies with different metal ions and forecast the resulting framework structures and their properties, such as pore size and gas adsorption characteristics.

Integration with High-Throughput Screening for Material Discovery

The discovery of new materials is increasingly driven by high-throughput and automated methods. anl.govaip.org The this compound scaffold is well-suited for integration into such a workflow. Automated synthesis platforms can be programmed to perform a series of parallel reactions, starting from the core molecule, to rapidly generate a large library of derivatives. rsc.orgmerckmillipore.comchemspeed.com For example, a variety of boronic acids could be coupled at the bromine position using automated Suzuki reactions to create a diverse set of substituted pyridinols.

Once a chemical library is synthesized, it can be subjected to high-throughput screening (HTS) to identify "hits" with desired properties. For OLED material discovery, this would involve screening for high photoluminescence quantum yield. For MOF synthesis, various metal salts could be combined with the library of ligands under an array of conditions to rapidly identify those that form crystalline materials. This combination of automated library synthesis and HTS can dramatically accelerate the pace of discovery, allowing researchers to explore a vast chemical space that would be inaccessible through traditional, one-at-a-time synthesis and testing. cognit.caresearchgate.net Machine learning algorithms can then be used to analyze the large datasets generated from HTS, identifying structure-property relationships and predicting new, even more promising candidate molecules for the next round of synthesis and testing. anl.govresearchgate.netfrontiersin.org

| Step | Description | Enabling Technology |

| 1. Scaffold Synthesis | Optimized synthesis of the core this compound molecule. | Advanced synthetic methods (e.g., flow chemistry). |

| 2. Library Generation | Parallel synthesis of a diverse library of derivatives using the bromine and amino functional groups as reaction handles. | Automated synthesis platforms, robotic liquid handlers. chemspeed.com |

| 3. High-Throughput Screening | Rapid screening of the library for desired properties (e.g., fluorescence, metal binding, catalytic activity). | Plate-based optical readers, automated characterization tools. |

| 4. Data Analysis & Modeling | Analysis of screening data to identify structure-property relationships and guide the next design cycle. | Machine learning algorithms, computational chemistry. aip.orgresearchgate.net |

| 5. Hit Validation | Resynthesis and in-depth characterization of the most promising candidates identified from screening. | Traditional laboratory synthesis and analysis. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation in synthesis, catalysis, and material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.